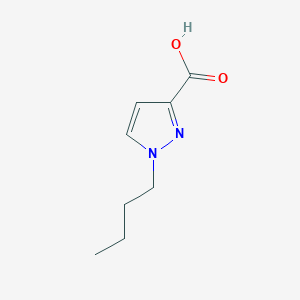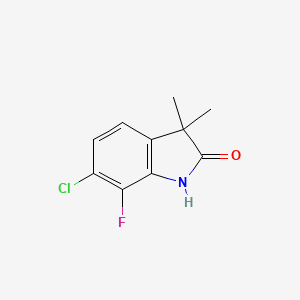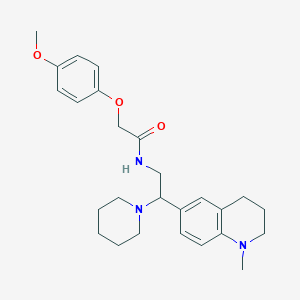
N-(4-fluorobenzyl)-6-hydroxypyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorobenzyl)-6-hydroxypyrimidine-4-carboxamide: is a chemical compound that features a pyrimidine ring substituted with a hydroxyl group at the 6-position and a carboxamide group at the 4-position Additionally, it has a 4-fluorobenzyl group attached to the nitrogen atom of the carboxamide
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorobenzyl)-6-hydroxypyrimidine-4-carboxamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Hydroxyl Group: The hydroxyl group at the 6-position can be introduced via selective hydroxylation using reagents such as hydrogen peroxide or other oxidizing agents.
Attachment of the Carboxamide Group: The carboxamide group can be introduced by reacting the pyrimidine derivative with an appropriate amine, such as 4-fluorobenzylamine, under suitable conditions.
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable synthesis protocols.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyl group at the 6-position can undergo oxidation to form a ketone or aldehyde derivative.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products Formed:
- Oxidation products include ketones and aldehydes.
- Reduction products include amines.
- Substitution products vary depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: N-(4-fluorobenzyl)-6-hydroxypyrimidine-4-carboxamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its fluorinated benzyl group makes it useful in imaging studies using techniques such as positron emission tomography (PET).
Medicine: This compound has potential applications in medicinal chemistry as a scaffold for the development of new drugs. Its ability to interact with biological targets, such as enzymes and receptors, makes it a valuable candidate for drug discovery.
Industry: In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N-(4-fluorobenzyl)-6-hydroxypyrimidine-4-carboxamide involves its interaction with specific molecular targets. The fluorobenzyl group can enhance binding affinity to certain enzymes or receptors, while the hydroxyl and carboxamide groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
N-(4-fluorobenzyl)-6-hydroxypyrimidine-2-carboxamide: Similar structure but with the carboxamide group at the 2-position.
N-(4-fluorobenzyl)-4-hydroxypyrimidine-6-carboxamide: Similar structure but with the hydroxyl group at the 4-position.
N-(4-fluorobenzyl)-6-methoxypyrimidine-4-carboxamide: Similar structure but with a methoxy group instead of a hydroxyl group.
Uniqueness: N-(4-fluorobenzyl)-6-hydroxypyrimidine-4-carboxamide is unique due to the specific positioning of its functional groups, which can result in distinct chemical reactivity and biological activity. The presence of the fluorobenzyl group also imparts unique properties, such as increased lipophilicity and potential for imaging applications.
Propiedades
IUPAC Name |
N-[(4-fluorophenyl)methyl]-6-oxo-1H-pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O2/c13-9-3-1-8(2-4-9)6-14-12(18)10-5-11(17)16-7-15-10/h1-5,7H,6H2,(H,14,18)(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZHVYDCANBCOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC(=O)NC=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(4-Benzylpiperazino)sulfinyl]-3-methoxy-2-methylphenyl methyl ether](/img/structure/B2855356.png)
![N-(3,4-dimethoxyphenyl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B2855357.png)


![6-chloro-N-[3-(1H-indol-1-yl)propyl]pyridine-3-carboxamide](/img/structure/B2855360.png)

![Methyl 4-((2-methylpyrazolo[1,5-a]pyrimidin-6-yl)carbamoyl)benzoate](/img/structure/B2855363.png)
![Sodium 4-fluoro-1-isopropyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2855364.png)
![3-benzyl-2-{[(3-methylphenyl)methyl]sulfanyl}-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2855365.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-phenylacetamide](/img/structure/B2855367.png)


![3-(2-chlorobenzyl)-6,7-dimethoxy-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinimine](/img/structure/B2855377.png)

